C.I. Food Red 17:1 falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). It is classified as a food colorant (E129) in the European Union and as an approved color additive by the U.S. Food and Drug Administration for use in various consumables .
The synthesis of C.I. Food Red 17:1 involves several key steps:
The synthesis typically requires careful control of temperature and pH to ensure optimal yield and purity of the final product. The reaction conditions must be optimized to prevent degradation of sensitive intermediates.
C.I. Food Red 17:1 has a complex molecular structure characterized by its azo linkage. The molecular formula is , with a molecular weight of approximately 350.38 g/mol.
The maximum absorbance of Allura Red AC in solution occurs at about 504 nm, which is indicative of its strong red coloration . The compound's structure can be represented as follows:
C.I. Food Red 17:1 participates in various chemical reactions typical of azo dyes:
These reactions are significant in understanding the stability and reactivity of Allura Red AC under different environmental conditions, such as pH variations and light exposure.
The mechanism through which C.I. Food Red 17:1 imparts color involves its interaction with light. When light strikes the dye molecules, specific wavelengths are absorbed, while others are reflected or transmitted, resulting in the perception of red color.
Research indicates that Allura Red AC can interact with biological molecules, potentially affecting enzyme activity. For instance, studies have shown that degradation products from this dye can inhibit certain enzyme activities, raising concerns about its safety in food applications .
C.I. Food Red 17:1 has diverse applications across various industries:
The industrialization of food production in the early 20th century created an unprecedented demand for visually standardized colorants. Naturally derived pigments proved insufficient for mass manufacturing due to:
The 1906 U.S. Pure Food and Drugs Act marked the first legislative recognition of this shift, establishing seven permitted coal-tar colors through Food Inspection Decision 76 [4]. This regulatory foundation enabled the development of increasingly sophisticated azo dyes, characterized by their azo group (-N=N-) bridging aromatic structures. C.I. Food Red 17:1 emerged from this technological lineage as the aluminum lake derivative of Allura Red AC (C.I. Food Red 17), developed specifically to overcome limitations of water-soluble dyes in hydrophobic food matrices [6].
The manufacturing process for Food Red 17:1 exemplifies advanced azo chemistry:
This yielded an insoluble pigment with superior heat stability and reduced migration properties, making it indispensable for coloring fatty foods, coated tablets, and decorative coatings where oil solubility or physical segregation posed challenges [5].
Table 1: Technological Evolution of Synthetic Red Dyes in Food Applications
Time Period | Key Developments | Industrial Impact |
---|---|---|
Pre-1906 | Use of unregulated toxic colorants (lead, mercury-based) | Frequent adulteration and health hazards |
1906-1938 | Food Inspection Decisions establishing permitted colors | Standardization of seven coal-tar dyes |
1960s | Color Additive Amendments requiring safety proof | Elimination of carcinogenic colorants |
1971 | Introduction of Allura Red AC (Food Red 17) | Replacement of amaranth in U.S. market |
Post-1971 | Development of lake pigments (Food Red 17:1) | Expanded applications in hydrophobic systems |
The regulatory disposition of Food Red 17:1 reveals fundamental philosophical differences in food safety governance:
Table 2: Geopolitical Regulatory Alignment for Food Red 17:1
Regulatory Parameter | U.S. Approach (FDA) | EU Approach (EFSA) | Consequence |
---|---|---|---|
Legal Basis | FD&C Act §721 + Color Additive Amendments (1960) | Directive 94/36/EC + Regulation (EC) No 1333/2008 | Divergent approval scopes |
Approval Status | Permitted in foods, drugs, cosmetics (including eye area) | Permitted but with stricter category restrictions | Broader U.S. application range |
Safety Evaluation | Lifetime rodent studies + batch certification | Genotoxicity testing + exposure assessment | Different impurity profiles |
Precautionary Principle | Risk-based: bans only with conclusive evidence | Hazard-based: restrictions on potential risk | EU market exclusions for some U.S. products |
Labeling Requirements | "FD&C Red No. 40" or "Red 40 Lake" | "E129" or "Aluminium Lake of E129" | Consumer awareness variation |
Critical divergences emerge in three domains:
These differences create tangible trade barriers, particularly for composite foods containing the lake pigment. A breakfast cereal with colored candy pieces might comply with U.S. standards while exceeding EU MPLs for "compound foods," requiring reformulation for transatlantic marketing [5].
Appendix: Standardized Compound Nomenclature
Designation System | Name | CAS Registry Number | Molecular Formula |
---|---|---|---|
Color Index (CI) | Food Red 17:1 | 68583-95-9 | C₁₈H₁₆N₂O₈S₂ |
U.S. FDA | FD&C Red 40 Aluminum Lake | Not specified | Not specified |
European Union | E129 Al Lake | Not assigned | Not specified |
Chemical Abstract | Aluminum salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid | 68583-95-9 | C₁₈H₁₄AlN₂O₈S₂ (core structure) |
Note: The lake pigment is defined by its manufacturing process rather than a fixed molecular structure due to variable hydration and substrate ratios [6].
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